N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Structure-Activity Relationships
Research has explored the structure-activity relationships of similar compounds, focusing on their potential as inhibitors for specific targets. For example, studies have investigated various heterocycles to improve metabolic stability in compounds with potential inhibitory activities against key enzymes or pathways, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) (Stec et al., 2011). These investigations are pivotal in drug discovery, providing insights into how structural modifications can impact biological activity and metabolic stability.
Antimicrobial and Cytotoxicity Studies
Compounds structurally related to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide have been synthesized and evaluated for antimicrobial activities and cytotoxicity. For instance, the synthesis of novel oxadiazole derivatives and their evaluation against a range of microbial species highlighted the antimicrobial potential of these compounds (Kaplancıklı et al., 2012). Such studies are crucial for identifying new therapeutic agents against resistant microbial strains.
Synthesis and Biological Activity
The synthesis of new derivatives and their biological evaluation is a common theme in research involving this compound. Studies have focused on synthesizing derivatives with potential anti-inflammatory, anticonvulsant, or antitumor activities by modifying the core structure or by introducing different functional groups. This includes the exploration of different synthetic routes and the evaluation of the synthesized compounds in various biological assays to determine their activity profiles (Sunder & Maleraju, 2013).
Structural Characterization and Analysis
Detailed structural characterization and analysis form an integral part of research on such compounds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate the structures of newly synthesized compounds, providing insights into their potential interactions with biological targets. Studies often report the synthesis processes, structural elucidation, and potential biological activities of these compounds, contributing to a better understanding of their role in therapeutic applications (Ismailova et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications of the compound, or ways in which its synthesis could be improved.
I hope this general guide is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-17(2)8-12-15(13(20)9-17)23-16(18-12)19-14(21)10-22-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUAJPVTZXZMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
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